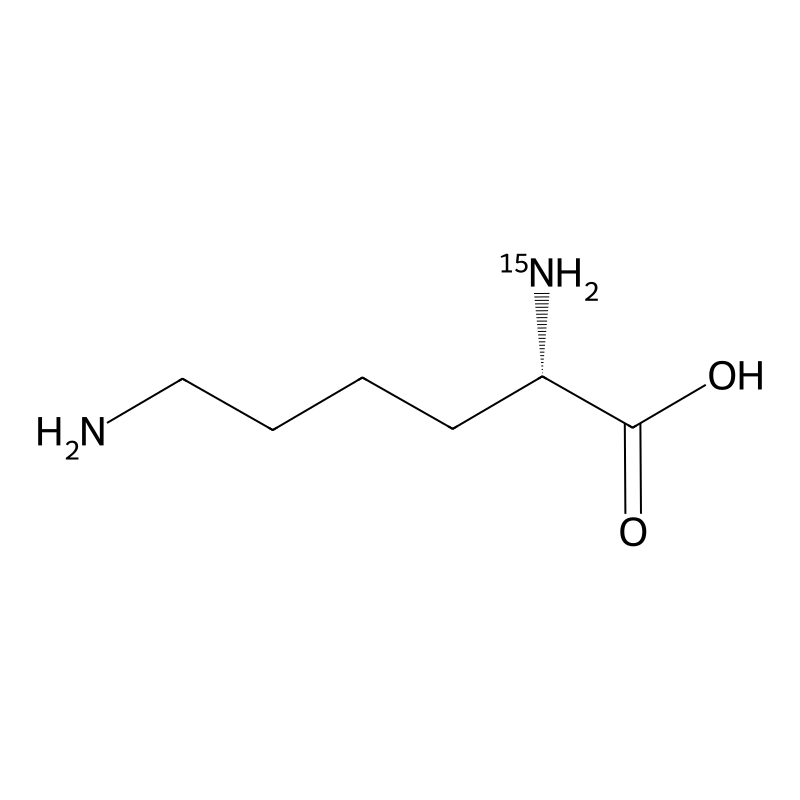(2S)-6-Amino-2-(15N)azanylhexanoic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Isomeric SMILES
Protein Research
Scientists use isotopically labeled molecules, like (2S)-6-Amino-2-(15N)azanylhexanoic acid, to track and analyze proteins in biological systems. The 15N isotope acts as a tag, allowing researchers to distinguish the labeled molecule from unlabeled ones using techniques like mass spectrometry . This can be useful in studies related to protein synthesis, degradation, and interactions with other molecules.
Metabolic Studies
Understanding how organisms process nutrients is crucial in various fields like medicine and agriculture. (2S)-6-Amino-2-(15N)azanylhexanoic acid, with its specific nitrogen isotope, can be incorporated into metabolic pathways. By tracing the movement of the 15N label, researchers can gain insights into how the organism metabolizes nitrogen-containing compounds .
Drug Discovery
Scientists are constantly searching for new drugs to treat various diseases. Isotope-labeled molecules can be helpful in understanding how potential drugs interact with the body. (2S)-6-Amino-2-(15N)azanylhexanoic acid, if strategically designed, could be used to track a potential drug's movement within the body and its effects on biological processes. This information can aid in the development and evaluation of new drugs .
(2S)-6-Amino-2-(15N)azanylhexanoic acid, also known as DL-Lysine-2-15N dihydrochloride, is an isotopically labeled derivative of lysine, an essential amino acid. The compound is characterized by the presence of a nitrogen-15 isotope, which is used in various scientific applications to trace metabolic pathways. Its chemical structure consists of a hexanoic acid backbone with an amino group at the second position and another amino group at the sixth position, making it a diaminocarboxylic acid. The molecular formula for this compound is , and it has a dihydrochloride form that enhances its solubility in aqueous solutions .
- Oxidation: The amino groups can be oxidized to form oxo derivatives, typically using reagents like hydrogen peroxide or potassium permanganate.
- Reduction: The carboxyl group can be reduced to form corresponding alcohols, often employing reducing agents such as lithium aluminum hydride or sodium borohydride.
- Substitution: The amino groups can engage in substitution reactions with various electrophiles, including alkyl halides or acyl chlorides.
These reactions are significant for synthesizing various derivatives and understanding the compound's reactivity in biochemical contexts.
(2S)-6-Amino-2-(15N)azanylhexanoic acid plays a crucial role in biological systems, particularly in protein synthesis and metabolism. As a labeled amino acid, it serves as a tracer in metabolic studies, allowing researchers to track lysine's incorporation into proteins and its subsequent metabolic pathways. This isotopic labeling is essential for studying protein turnover, degradation, and synthesis rates in various biological contexts .
The synthesis of (2S)-6-Amino-2-(15N)azanylhexanoic acid typically involves the following steps:
- Preparation of DL-Lysine: The initial step often includes synthesizing DL-lysine through traditional synthetic routes.
- Isotopic Labeling: The lysine is then subjected to isotopic labeling with nitrogen-15. One common method involves reacting ε-benzoylamino-α-bromocaproic acid with aqueous ammonia to yield ε-benzoyllysine, which is hydrolyzed to produce DL-lysine dihydrochloride.
- Purification: The final product is purified to ensure high yield and isotopic consistency suitable for research applications.
The applications of (2S)-6-Amino-2-(15N)azanylhexanoic acid are diverse:
- Research: Widely used as a tracer in metabolic studies to understand lysine metabolism.
- Proteomics: Employed in studies of protein synthesis and degradation.
- Clinical Diagnostics: Utilized in tracing metabolic pathways relevant to disease mechanisms.
- Industrial Use: Applied in producing labeled compounds for various industrial applications .
Studies involving (2S)-6-Amino-2-(15N)azanylhexanoic acid focus on its interactions within metabolic pathways. The nitrogen-15 label allows researchers to trace the compound through biochemical processes, providing insights into its molecular targets and pathways involved in cellular functions. This is particularly useful in understanding how lysine influences protein synthesis and other metabolic functions .
Several compounds share structural similarities with (2S)-6-Amino-2-(15N)azanylhexanoic acid. Below are some notable examples:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| L-Lysine | Standard amino acid without isotopic labeling | Essential amino acid involved in protein synthesis |
| D-Lysine | Enantiomer of L-Lysine | Less common; used in specific biochemical contexts |
| 2-Aminobutanoic Acid | Shorter carbon chain (4 carbons) | Less complex; fewer functional groups |
| L-Ornithine | Related amino acid with a different structure | Plays a role in the urea cycle |
The uniqueness of (2S)-6-Amino-2-(15N)azanylhexanoic acid lies primarily in its isotopic labeling with nitrogen-15, which allows for detailed tracing studies that are not possible with non-labeled compounds.






